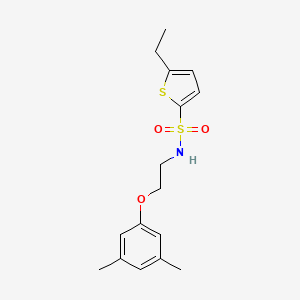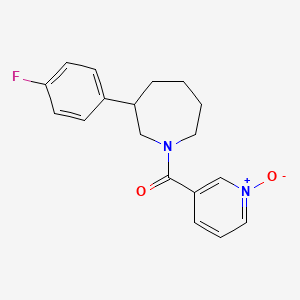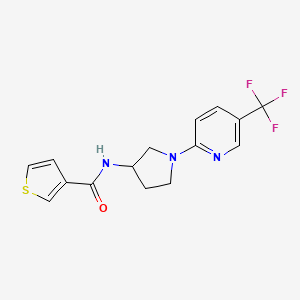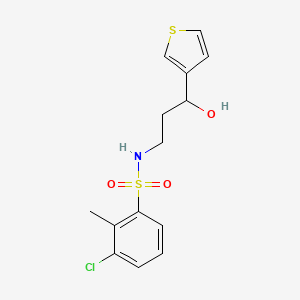
1-(2-bromophenyl)-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromophenyl)-4-(1-isopropyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, also known as BRD0705, is a small-molecule inhibitor that targets the protein bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in regulating gene expression. BRD4 has been implicated in a variety of diseases, including cancer, inflammation, and heart disease. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical Synthesis and Variability
Research into compounds like benzimidazoles and pyrrolidines reveals a fascination with the variability in their chemistry and properties. These compounds, including various analogs and derivatives, have been extensively studied for their preparation procedures, spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activities. This review highlights areas for potential investigation into unknown analogs, suggesting a broad scope for the synthesis and application of such compounds in scientific research (Boča, Jameson, & Linert, 2011).
Applications in Material Science
Optoelectronic Materials
The exploration of quinazolines and pyrimidines, including benzimidazole analogs, has extended into optoelectronic materials. Incorporation of these frameworks into π-extended conjugated systems has been recognized for creating novel optoelectronic materials. Their application in devices such as organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, underscores the significant potential of these compounds in material science and technology (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological and Medicinal Research
DNA Interaction and Biological Applications
The synthetic dye Hoechst 33258 and its analogs, which share structural similarities with the target compound, are known for their strong binding to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. These findings not only highlight the importance of benzimidazole derivatives in biological research but also suggest their utility in rational drug design and as models for understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Enzyme Inhibition and Pharmacodynamics
The study of cytochrome P450 isoforms and their selective inhibition by chemical compounds, including those with benzimidazole motifs, underscores their relevance in pharmacokinetics and pharmacodynamics research. Such studies are crucial for predicting drug-drug interactions and understanding the metabolism of pharmaceuticals, offering a pathway for the development of safer and more effective therapeutic agents (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c1-13(2)24-18-10-6-4-8-16(18)22-20(24)14-11-19(25)23(12-14)17-9-5-3-7-15(17)21/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYVHKAYDMPSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid](/img/structure/B2818154.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2818156.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818157.png)
![9-(2-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2818159.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2818160.png)



![Methyl 2-amino-2-(3-butyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2818166.png)



